molecular formula C11H14N2O2 B037515 Anthranilic acid, N-dimethylaminomethylene-, methyl ester CAS No. 113290-32-7

Anthranilic acid, N-dimethylaminomethylene-, methyl ester

Cat. No.: B037515
CAS No.: 113290-32-7
M. Wt: 206.24 g/mol
InChI Key: OWQMAKRMHORJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Osaterone acetate can be synthesized through multiple routes. One common method involves the dehydrogenation of 17α-acetoxy-6-chloropregna-4,6-diene-3,20-dione using 2,3-dichloro-5,6-dicyanobenzoquinone in refluxing dioxane. This yields 17α-acetoxy-6-chloropregna-1,4,6-triene-3,20-trione, which is then oxidized with osmium tetroxide and sodium periodate in refluxing dioxane to produce 17α-acetoxy-6-chloro-1α-hydroxy-2-oxapregna-4,6-diene-3,20-dione. The final product is obtained by treating this compound with sodium borohydride and sodium bicarbonate in a methanol-tetrahydrofuran mixture .

Chemical Reactions Analysis

Osaterone acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include 2,3-dichloro-5,6-dicyanobenzoquinone, osmium tetroxide, sodium periodate, sodium borohydride, and sodium bicarbonate. Major products formed from these reactions include various hydroxylated and oxidized derivatives of osaterone acetate .

Mechanism of Action

Osaterone acetate exerts its effects by acting as an antagonist of the androgen receptor, thereby blocking the biological activity of androgens like testosterone and dihydrotestosterone. It also functions as an agonist of the progesterone receptor, mimicking the effects of natural progestogens . This dual action helps reduce the size of the prostate and alleviate symptoms of benign prostatic hyperplasia in dogs .

Comparison with Similar Compounds

Osaterone acetate is similar to other steroidal antiandrogens and progestogens, such as chlormadinone acetate and delmadinone acetate. osaterone acetate is unique in its minimal estrogenic and androgenic activities, making it particularly suitable for veterinary applications . Other similar compounds include:

Osaterone acetate stands out due to its specific receptor interactions and favorable safety profile in veterinary use .

Properties

CAS No.

113290-32-7

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 2-(dimethylaminomethylideneamino)benzoate

InChI

InChI=1S/C11H14N2O2/c1-13(2)8-12-10-7-5-4-6-9(10)11(14)15-3/h4-8H,1-3H3

InChI Key

OWQMAKRMHORJCK-UHFFFAOYSA-N

SMILES

CN(C)C=NC1=CC=CC=C1C(=O)OC

Canonical SMILES

CN(C)C=NC1=CC=CC=C1C(=O)OC

Synonyms

Benzoic acid, 2-[[(dimethylamino)methylene]amino]-, methyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 7.56 g of methyl anthranilate in 50 ml of dimethylformamide at 0° C. was added 5.6 ml of phosphorous oxychloride during 15 m. The mixture was heated at 55 for 45 m, cooled to 0, and diluted with dichloromethane. The mixture was basified at 0° C. by slow addition of cold 1N NaOH to pH 9. The dichloromethane layer was separated, washed with water, dried and concentrated to an oil.
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50 mL
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